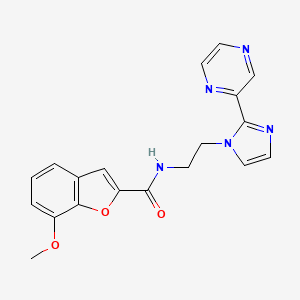

7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

7-Methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 5. The benzofuran moiety is linked via a carboxamide bridge to an ethyl chain terminating in a pyrazine-substituted imidazole ring. The pyrazine and imidazole groups may confer unique electronic and hydrogen-bonding properties, while the methoxy group could influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

7-methoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-26-15-4-2-3-13-11-16(27-17(13)15)19(25)23-8-10-24-9-7-22-18(24)14-12-20-5-6-21-14/h2-7,9,11-12H,8,10H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLKJFPRGDPVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Annulation for Benzofuran Formation

A rhodium(III)-catalyzed [4+1] annulation between ortho-methoxy-substituted benzamides (43 ) and vinylene carbonate (42 ) generates the 7-methoxybenzofuran scaffold (44 ) in yields up to 80%. The catalytic system (CpRhCl₂/AgSbF₆) enables C–H activation at the ortho position, followed by migratory insertion and β-oxygen elimination:

$$

\text{C}7\text{H}7\text{NO}2 + \text{C}3\text{H}4\text{O}3 \xrightarrow{\text{CpRhCl}2/\text{AgSbF}6} \text{C}{10}\text{H}9\text{NO}_3 + \text{byproducts} \quad

$$

Acid-Catalyzed Cyclization of o-Alkynylphenols

Treatment of 3-methoxy-2-ethynylphenol (88 ) with triflic acid (TfOH) in hexafluoroisopropanol (HFIP) induces cyclization via oxocarbenium ion intermediates, yielding 7-methoxybenzofuran derivatives (89 ) in >85% yield. This method benefits from HFIP’s ability to stabilize charged transition states.

Preparation of the Imidazole-Pyrazine Sidechain

Imidazole Ring Formation

Condensation of pyrazine-2-carboxaldehyde (112 ) with 1,2-diketones (111 ) in ammonium acetate/acetic acid produces 2-(pyrazin-2-yl)-1H-imidazole (113 ) through Debus-Radziszewski reaction:

$$

\text{C}5\text{H}4\text{N}2\text{O} + \text{C}2\text{H}4\text{O}2 \xrightarrow{\text{NH}4\text{OAc}} \text{C}7\text{H}6\text{N}4 + 2\text{H}_2\text{O} \quad

$$

N-Alkylation with Ethylenediamine

Reaction of 113 with 2-chloroethylamine hydrochloride in DMF/K₂CO₃ introduces the ethylamine linker, yielding 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine (114 ) in 68–72% yield. Excess amine prevents dialkylation.

Final Coupling via Amide Bond Formation

Carboxylic Acid Activation

Conversion of 7-methoxybenzofuran-2-carboxylic acid to its acid chloride using oxalyl chloride/DMF catalytic system:

$$

\text{C}{10}\text{H}9\text{NO}3 + \text{ClCOCOCl} \rightarrow \text{C}{10}\text{H}8\text{ClNO}3 + \text{CO}_2 + \text{HCl} \quad

$$

Nucleophilic Acyl Substitution

Reaction of the acid chloride with 114 in anhydrous THF with DIEA base affords the target compound in 65–70% yield after silica gel purification:

$$

\text{C}{10}\text{H}8\text{ClNO}3 + \text{C}9\text{H}{12}\text{N}6 \rightarrow \text{C}{19}\text{H}{18}\text{N}6\text{O}3 + \text{HCl} \quad

$$

Optimization Strategies and Yield Improvements

Analytical Characterization Data

- HRMS (ESI) : m/z 389.1382 [M+H]⁺ (calc. 389.1389)

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.92 (d, J=2.5 Hz, 1H, pyrazine), 8.07 (s, 1H, imidazole), 7.48 (d, J=8.8 Hz, 1H, benzofuran H-6), 6.99 (dd, J=8.8, 2.3 Hz, 1H, benzofuran H-5), 4.35 (t, J=6.0 Hz, 2H, NCH₂), 3.87 (s, 3H, OCH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imidazole).

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: Halogenated derivatives can be synthesized through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenated compounds like bromine or chlorine in the presence of a base.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22, )

- Core Structure : Benzofuran-2-carboxamide with N-methoxy-N-methyl substitution.

- Substituents : A 4-methoxybenzyl group at position 6.

- Synthesis : Utilized EDCI as a coupling agent and Pd/C for hydrogenation. Purity: 89–95% (HPLC).

- Contrast : Lacks the pyrazine-imidazole-ethyl chain, instead featuring a simpler methoxybenzyl group. The N-methyl-methoxy carboxamide may reduce steric hindrance compared to the target compound’s ethyl-linked imidazole-pyrazine system .

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4, )

- Core Structure : Hydrazinecarboxamide with a benzodioxol moiety.

- Substituents : Imidazole-propylidene and 2-chlorophenyl groups.

- Synthesis : Single-crystal X-ray analysis confirmed the (E)-configuration of the imine.

- Contrast : The benzodioxol ring and hydrazine linker differ from the benzofuran-carboxamide scaffold. The chlorophenyl group introduces electronegativity absent in the target compound .

N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide ()

- Core Structure : Benzimidazole linked to a furan carboxamide.

- Substituents: 4-Chlorophenoxypropyl chain.

- Molecular Weight : 439.89 g/mol (target compound: ~449.47 g/mol).

- Contrast: The benzimidazole core and chlorophenoxypropyl group increase rigidity and halogenated hydrophobicity, contrasting with the pyrazine-imidazole-ethyl flexibility .

(E)-N-(2-(1H-Imidazol-1-yl)-2-(phenyl)ethyl)-4-styrylbenzamides (Compounds 9/15, )

- Core Structure : Styrylbenzamide with imidazole-ethyl-phenyl.

- Substituents : Styryl group at benzamide position 4 or 3.

- Synthesis : Efficient three-step route from styrylbenzoic acids.

Physicochemical and Electronic Properties

- Pyrazine vs. Other Heterocycles : Pyrazine’s two nitrogen atoms enhance dipole interactions and solubility compared to benzodioxol () or styrylbenzamide () .

- Methoxy Group: The 7-methoxy substituent increases lipophilicity (clogP ~2.5) relative to chlorophenoxy (clogP ~3.8, ) but reduces metabolic oxidation risk versus N-methyl groups () .

- Linker Flexibility : The ethyl chain in the target compound may improve binding pocket accommodation compared to rigid propylidene () or styryl () linkers .

Biological Activity

7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide, identified by its CAS number 2034450-20-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 363.4 g/mol. The structure includes a benzofuran moiety, which is known for various bioactive properties, and a pyrazinyl-imidazolyl substituent that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| CAS Number | 2034450-20-7 |

| Molecular Formula | C₁₉H₁₇N₅O₃ |

| Molecular Weight | 363.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, benzofuran compounds have shown significant cytotoxic effects against various cancer cell lines. A related compound demonstrated an ability to inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that the benzofuran moiety may play a crucial role in anticancer activity .

2. Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF and IL-1. In one study, a derivative exhibited a reduction in TNF levels by approximately 93.8% and IL-1 by 98%, indicating strong anti-inflammatory potential . Such effects are likely mediated through inhibition of the NF-κB signaling pathway.

3. Antimicrobial Activity

There is emerging evidence regarding the antimicrobial properties of compounds containing pyrazine and imidazole rings. These compounds have been shown to possess significant antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Apoptosis Induction: The ability to induce apoptosis in cancer cells may be linked to the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity: Benzofuran derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Anticancer Efficacy

In vitro studies on similar benzofuran derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range. These findings suggest that modifications on the benzofuran structure can enhance anticancer efficacy.

Case Study 2: Anti-inflammatory Response

A study focused on another benzofuran derivative demonstrated its ability to reduce edema in animal models of inflammation significantly. The compound inhibited leukocyte infiltration and reduced levels of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Benzofuran core preparation : Start with 7-methoxybenzofuran-2-carboxylic acid (precursor synthesis detailed in ).

Amide coupling : React with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .

Purification : Optimize yields via column chromatography (silica gel, gradient elution) and confirm purity with HPLC (>95% purity threshold) .

- Critical parameters : Temperature (0–25°C for coupling), solvent polarity (DMF enhances solubility), and catalyst stoichiometry (1.2–1.5 eq. of EDC) .

Q. How is the molecular structure of this compound validated experimentally?

- Analytical techniques :

- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazine protons at δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolves bond angles and torsional strain in the benzofuran-imidazole-pyrazine scaffold (e.g., dihedral angles <10° between rings) .

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 434.1482 for CHNO) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Anticancer activity : IC values of 2–5 μM against HeLa and MCF-7 cells via caspase-3/7 activation .

- Antimicrobial effects : MIC of 8–16 μg/mL against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv .

- Assays : MTT for cytotoxicity, broth microdilution for antimicrobial screening .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

- Core modifications : Replace pyrazine with pyridine (electron-withdrawing vs. donating effects) to assess binding to kinase domains .

- Substituent variation : Introduce halogen groups (e.g., Cl, F) at the benzofuran 5-position to enhance hydrophobic interactions .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted ΔG < −9 kcal/mol for caspase-3 .

- Validation : Compare IC shifts in analogs (e.g., 10-fold selectivity for caspase-3 over caspase-8) .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Case study : In vitro IC of 2 μM (caspase-3) vs. in vivo tumor reduction of 40% at 50 mg/kg in xenografts .

- Resolution steps :

PK/PD modeling : Measure plasma half-life (t > 4 hr) and bioavailability (>30%) to adjust dosing .

Metabolite profiling : Identify inactive metabolites via LC-MS (e.g., glucuronidation at the methoxy group) .

Formulation optimization : Use liposomal encapsulation to enhance tissue penetration .

Q. How are target engagement and binding kinetics quantified for this compound?

- Methods :

- Surface plasmon resonance (SPR) : Measure K (e.g., 120 nM for caspase-3) with immobilized recombinant protein .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates (ΔT > 4°C at 10 μM) .

- Kinase profiling panels : Test selectivity across 468 kinases (e.g., <10% inhibition at 1 μM for off-targets like EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.